molecular formula C12H9ClFNO B8431241 5-Chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

5-Chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B8431241
M. Wt: 237.66 g/mol
InChI Key: SRVLLSVWOCMFTQ-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

To tert-butyl 5-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate (0.4 g, 1.1 mmol) in DCM (10 mL), cooled to 0° C., was added TFA (1 mL). The reaction mixture was stirred at room temperature for 4 h, quenched with saturated NaHCO3 (pH-8) and then extracted with DCM (4×40 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude compound which was washed with hexane (2×5 mL) to provide the title compound (0.20 g, 71%). 1H NMR (200 MHz, DMSO-d6, δ in ppm) 12.04 (bs, 1H), 7.41-7.26 (m, 2H), 3.33 (t, J=6.0 Hz, 2H), 2.60 (t, J=5.8 Hz, 2H), 2.22-2.13 (m, 2H).
Name
tert-butyl 5-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]2[C:3]=1[C:4]1[CH2:5][CH2:6][CH2:7][C:8](=[O:23])[C:9]=1[N:10]2C(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]2[C:3]=1[C:4]1[CH2:5][CH2:6][CH2:7][C:8](=[O:23])[C:9]=1[NH:10]2

Inputs

Step One
Name
tert-butyl 5-chloro-6-fluoro-1-oxo-3,4-dihydro-1H-carbazole-9(2H)-carboxylate
Quantity
0.4 g
Type
reactant
Smiles
ClC1=C2C=3CCCC(C3N(C2=CC=C1F)C(=O)OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 (pH-8)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound which
WASH
Type
WASH
Details
was washed with hexane (2×5 mL)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C2C=3CCCC(C3NC2=CC=C1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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